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molecular formula C10H15NO2 B1655131 2-methoxy-N-(2-methoxyethyl)aniline CAS No. 32382-70-0

2-methoxy-N-(2-methoxyethyl)aniline

Cat. No. B1655131
M. Wt: 181.23 g/mol
InChI Key: YGLSULCZNKBLQU-UHFFFAOYSA-N
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Patent
US06171866B2

Procedure details

A suspension of 24.6 g (200 mmol) o-anisidine M10, 20.8 g (220 mmol) chloroethyl methyl ether M11, 30.4 g (220 mmol) K2CO3 and 18.3 g (110 mmol) KI in 110 ml DMF was heated at 95° C. for 24 hours. DMF was evaporated, and the residue was digested with 100 ml CHCl3, filtered, and the precipitate washed with 2×50 ml CHCl3. The solvent was evaporated to give 41.2 g crude oil. This oil was purified by a plug packed with 184 g silica gel 100 with CHCl3/cyclohexane (1:1, v/v) as eluant, to afford 23.5 g pure product (yield: 65%).
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH3:10][O:11][CH2:12][CH2:13]Cl.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:10][O:11][CH2:12][CH2:13][NH:9][C:4]1[C:3](=[CH:8][CH:7]=[CH:6][CH:5]=1)[O:2][CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
20.8 g
Type
reactant
Smiles
COCCCl
Name
Quantity
30.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
110 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate washed with 2×50 ml CHCl3
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give 41.2 g crude oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by a plug

Outcomes

Product
Name
Type
product
Smiles
COCCNC=1C(OC)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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